2-amino-4-bromo-pyridine hydrochloride
Description
2-Amino-4-bromo-pyridine hydrochloride is a halogenated pyridine derivative featuring an amino group at the 2-position and a bromine atom at the 4-position of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical and agrochemical synthesis. Its structure facilitates diverse reactivity, including nucleophilic substitution and hydrogen bonding interactions, which are critical in drug design and coordination chemistry.
Properties
IUPAC Name |
4-bromopyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJPPSFLFTWPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702669 | |
| Record name | 4-Bromopyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001419-41-5 | |
| Record name | 4-Bromopyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification
- Starting material: 4-bromopyridine hydrochloride
- Reagents: Pyruvic acid ethyl ester, hydrogen peroxide, ferrous sulfate, sulfuric acid, and methylene dichloride
- Conditions:
- Molar ratio (4-bromopyridine hydrochloride : pyruvic acid ethyl ester : hydrogen peroxide : ferrous sulfate) = 1 : 3–5 : 3–5 : 3–5
- Sulfuric acid dosage: 1 L/kg of reaction raw materials, with a concentration of 30%-70%
- Methylene dichloride: 10–20 L/kg of reaction raw materials
- Temperature: ≤ 0°C (preferably between -10°C to 0°C)
- Procedure:
- Dissolve 4-bromopyridine hydrochloride in water, adjust pH to 7–9 (preferably 8), and extract with dichloromethane three times to obtain a dichloromethane solution.
- Prepare a pyruvic acid ethyl ester-hydrogen peroxide solution by dripping hydrogen peroxide into pyruvic acid ethyl ester at 0°C, maintaining temperature below 0°C.
- Add ferrous sulfate and sulfuric acid to the dichloromethane solution of 4-bromopyridine hydrochloride and stir at subzero temperatures.
- Slowly drip the pyruvic acid ethyl ester-hydrogen peroxide solution into the reaction mixture while maintaining temperature between -10°C and 0°C.
- After addition, continue stirring for at least 1 hour and monitor reaction completion by thin-layer chromatography (TLC).
- Separate the organic phase, wash repeatedly with water until the aqueous phase is colorless, and concentrate to obtain crude 4-bromopyridine-2-ethyl formate.
Amination (Ammoniation)
- Reagents: Ammoniacal liquor (ammonia solution)
- Conditions:
- Ratio of crude ester to ammonia solution: 1 kg : 3–5 L (preferably 1 kg : 4 L)
- Temperature: 20–30°C
- Procedure:
- Add the crude 4-bromopyridine-2-ethyl formate dropwise into ammoniacal liquor under stirring.
- Stir the mixture overnight at room temperature to complete the ammoniation.
- Separate the product by centrifugation, wash with ethyl acetate foam, and centrifuge again to obtain crude 4-bromopyridine-2-methanamide.
- Reaction progress is monitored by TLC until starting material disappears.
Hofmann Degradation
- Reagents: Sodium hydroxide, bromine, water
- Molar ratio:
- 4-bromopyridine-2-methanamide : NaOH : Br₂ = 1 : 6 : 1.75 (preferred)
- Conditions:
- Water addition: 10 L/kg of reaction raw materials
- Temperature: 80°C (range 65–90°C)
- Procedure:
- Cool aqueous sodium hydroxide solution to 0°C.
- Slowly add bromine while maintaining the temperature below 10°C.
- Add 4-bromopyridine-2-methanamide in batches, stirring and insulating for at least 1 hour at low temperature.
- Heat the mixture to 80°C and maintain for at least 1 hour.
- Monitor reaction completion by TLC.
- Cool to room temperature, centrifuge to isolate the crude product.
- Purify by crystallization from toluene to obtain pure 2-amino-4-bromopyridine.
Conversion to Hydrochloride Salt
The free base 2-amino-4-bromopyridine is typically converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding 2-amino-4-bromo-pyridine hydrochloride with high purity suitable for pharmaceutical applications.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents & Ratios | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 4-bromopyridine hydrochloride : pyruvic acid ethyl ester : H₂O₂ : FeSO₄ = 1:3–5:3–5:3–5 | ≤ 0 (preferably -10 to 0) | ≥ 1 hour stirring | High (not specified) | Low raw material cost, simple operation |
| Amination | Crude ester : NH₃ solution = 1 kg : 3–5 L | 20–30 | Overnight | High (not specified) | TLC used for monitoring |
| Hofmann Degradation | Amide : NaOH : Br₂ = 1 : 6 : 1.75 | 80 (65–90) | ≥ 1 hour | High (not specified) | Efficient, suitable for scale-up |
Advantages and Industrial Relevance
- The described synthetic method uses inexpensive and readily available starting materials, such as 4-bromopyridine hydrochloride.
- Each step achieves high yield with straightforward reaction conditions and simple work-up procedures.
- The process minimizes solvent use and waste generation, facilitating environmentally friendly and cost-effective industrial production.
- The method is amenable to scale-up due to controlled temperature conditions and manageable reagent handling.
- The final product purity meets standards required for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-bromo-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group in its precursor can be reduced to an amino group using reducing agents like iron powder and acetic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and organoboron reagents under mild conditions.
Reduction: Common reducing agents include iron powder and acetic acid, or magnesium powder and titanium tetrachloride.
Major Products Formed
Aryl Derivatives: Formed through Suzuki-Miyaura coupling.
Amino Derivatives: Formed through reduction reactions.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-4-bromo-pyridine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating neurological disorders, cancer, and other diseases.
- Synthesis of Neurological Agents: The compound has been utilized in the development of selective inhibitors for nitric oxide synthase (nNOS), which is implicated in neurological functions. Research indicates that modifications of the pyridine structure can enhance potency and selectivity against specific enzyme isoforms, making it a valuable scaffold for drug design .
- Anticancer Research: Studies have shown that derivatives of 2-amino-4-bromo-pyridine exhibit significant cytotoxic activity against various cancer cell lines. These compounds are being explored for their mechanisms of action and potential therapeutic applications in oncology.
Agrochemical Applications
In the field of agrochemicals, this compound plays a crucial role in the formulation of pesticides and herbicides.
- Pesticide Development: The compound is integral to synthesizing novel agrochemical agents that target specific pests while minimizing environmental impact. Its bromine substituent enhances biological activity against pests, making it a key component in developing effective agricultural chemicals .
Material Science
This compound has applications beyond pharmaceuticals and agrochemicals; it is also utilized in material science.
- Polymer Synthesis: The compound serves as a building block for creating specialized polymers with unique properties. These polymers can be designed for specific applications, such as coatings and adhesives, which require enhanced durability and performance characteristics .
Research Reagents
As a reagent in organic synthesis, this compound facilitates numerous chemical reactions.
- Organic Synthesis: It is employed to develop new synthetic methodologies and reactions, aiding researchers in exploring novel chemical pathways. Its versatility allows for the introduction of various functional groups through nucleophilic substitution reactions, thereby expanding the scope of organic synthesis .
Biochemical Applications
The compound is also significant in biochemical research.
- Enzyme Studies: this compound is used to study enzyme activities and interactions within biochemical pathways. This research contributes to understanding disease mechanisms and identifying new therapeutic targets .
Case Study 1: Development of nNOS Inhibitors
A study published in Nature demonstrated the synthesis of nNOS inhibitors based on the 2-amino-4-bromo-pyridine scaffold. These compounds showed promising results in vitro, with enhanced selectivity and potency compared to existing drugs .
Case Study 2: Agrochemical Formulation
Research conducted by agricultural scientists highlighted the effectiveness of 2-amino-4-bromo-pyridine derivatives in controlling pest populations while being environmentally friendly. Field trials indicated improved crop yields with minimal ecological disruption .
Mechanism of Action
The mechanism of action of 2-amino-4-bromo-pyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the amino and bromine functional groups.
Comparison with Similar Compounds
4-Bromo-3-Methoxypyridine Hydrochloride (CAS 161417-28-3)
- Structural Differences: The methoxy group at the 3-position replaces the amino group at the 2-position in the target compound. This substitution reduces basicity and hydrogen-bonding capacity compared to the amino group.
- Synthesis : Similar brominated pyridines are synthesized via nitration, reduction, and halogenation steps . Methoxy groups are typically introduced via nucleophilic substitution or Ullmann coupling.
- Applications: The methoxy group enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs, whereas the amino group in 2-amino-4-bromo-pyridine hydrochloride supports coordination chemistry in catalyst design .
2-Chloro-4-Bromopyridine (CAS 1020253-15-9)
- Structural Differences: A chlorine atom replaces the amino group at the 2-position. Chlorine’s electronegativity increases the ring’s electron deficiency, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Reactivity: Chlorine facilitates displacement reactions, whereas the amino group in the target compound directs electrophilic substitution to the 5-position of the pyridine ring.
- Synthesis : Prepared via halogen exchange or direct chlorination of bromopyridines .
4-Bromo-1,2,3,6-Tetrahydropyridine Hydrochloride (CAS 2044836-45-3)
- Structural Differences : The saturated tetrahydropyridine ring reduces aromaticity, increasing flexibility and altering π-π stacking interactions.
- Applications : Used in neuropharmacology due to structural mimicry of piperidine alkaloids. The unsaturated pyridine ring in the target compound is preferred in metal-organic frameworks (MOFs) .
5-Bromo-2-Chloropyrimidin-4-Amine
- Structural Differences: A pyrimidine ring replaces pyridine, with bromine and chlorine at positions 5 and 2, respectively. The amino group at position 4 enhances hydrogen bonding in crystal lattices.
- Crystallography : Pyrimidine derivatives exhibit planar ring systems and form 2D supramolecular networks via N–H···N hydrogen bonds, similar to pyridine-based hydrochlorides .
Biological Activity
2-Amino-4-bromo-pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications, supported by case studies and research findings.
This compound (C5H5BrN2·HCl) is a pyridine derivative characterized by the presence of an amino group and a bromine atom at the 4-position of the pyridine ring. Its molecular structure is crucial for its biological activity, influencing interactions with various biological targets.
1. Antimicrobial Properties
Research indicates that 2-amino-4-bromo-pyridine exhibits notable antimicrobial activity. A study evaluated various pyridine derivatives, reporting that compounds with halogen substituents, including bromine, displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for 2-amino-4-bromo-pyridine were notably low, suggesting strong antibacterial potential against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
2. Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It serves as a precursor in synthesizing inhibitors for human neuronal nitric oxide synthase (hnNOS). Modifications of the 2-amino-pyridine scaffold have shown to enhance potency and selectivity for hnNOS, making it a candidate for treating neurodegenerative diseases .
Case Study: Synthesis and Biological Evaluation
A recent study focused on synthesizing derivatives of 2-amino-4-bromo-pyridine to evaluate their biological activity. The synthesis involved several steps, including acetyl protection and subsequent reactions to yield various derivatives with enhanced biological profiles. These compounds were tested for their ability to inhibit hnNOS, demonstrating varying degrees of efficacy based on structural modifications .
Case Study: Antifungal Activity
In addition to antibacterial properties, derivatives of 2-amino-4-bromo-pyridine have shown antifungal activity against strains like Candida albicans. The research indicated that certain modifications increased antifungal potency, with MIC values ranging from 16.69 to 78.23 µM against C. albicans, highlighting the compound's versatility in targeting different pathogens .
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Starting Material: The synthesis often begins with 4-bromopyridine.
- Amination Reaction: The bromine at the 4-position is substituted by an amino group through nucleophilic substitution.
- Purification: The product is then purified through crystallization or chromatography.
This method not only yields high purity but also allows for further functionalization to enhance biological activity .
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-amino-4-bromo-pyridine hydrochloride with high purity?
- Methodological Answer : A common approach involves halogenation of pyridine derivatives. For brominated pyridines, direct bromination using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at controlled temperatures (0–25°C) can yield regioselective bromination. Subsequent amination via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig) introduces the amino group. Final hydrochloride salt formation is achieved by treating the free base with HCl in ethanol . Purity (>95%) is ensured via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., bromine at C4, amino at C2). Aromatic protons appear as distinct multiplets (δ 7–8 ppm), while NH protons show broad signals (δ ~5 ppm) .
- IR : Stretching vibrations for NH (~3350 cm), C-Br (~600 cm), and pyridine ring (1600–1450 cm) are diagnostic.
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] for CHBrClN: theoretical 207.94 g/mol) .
Q. How can HPLC methods be adapted to quantify this compound in reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) is effective. A mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate, with UV detection at 210–230 nm, provides optimal resolution. Calibration curves (linear range: 1–50 µg/mL, R > 0.999) ensure accuracy .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products in bromopyridine synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination.
- Catalyst Selection : Pd-based catalysts (e.g., Pd(OAc)) with ligands (XPhos) enhance coupling efficiency in amination steps .
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, reducing aggregation-related side products.
Q. What strategies resolve discrepancies in reported biological activity data for brominated pyridines?
- Methodological Answer :
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.
- Analytical Validation : Use LC-MS/MS to confirm compound integrity in biological matrices, ruling out degradation artifacts .
- Computational Modeling : DFT calculations or molecular docking can rationalize activity variations based on substituent electronic effects .
Q. How does the bromine substituent at C4 influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance at C4 may reduce reactivity in bulky ligand systems. Kinetic studies (monitored via F NMR with fluorinated analogs) can quantify activation barriers .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer :
- Solid State : Store desiccated at -20°C in amber vials to prevent photodegradation and hygroscopic clumping.
- Solution Phase : In aqueous buffers (pH 4–6), degradation is minimized at 4°C for ≤72 hours. For longer storage, lyophilize and reconstitute fresh .
Q. How can researchers evaluate its potential as a ligand in coordination chemistry?
- Methodological Answer :
- Spectroscopic Titration : UV-Vis or fluorescence titration with metal ions (e.g., Cu, Zn) monitors complex formation (e.g., shifts in λ).
- X-ray Crystallography : Single-crystal structures reveal binding modes (e.g., N-pyridine as donor site).
- Magnetic Susceptibility : SQUID magnetometry assesses paramagnetic behavior in metal complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
